1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea
Description
1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea is a urea derivative featuring a benzhydryl group (two phenyl rings attached to a central carbon) and a 2-(furan-3-yl)ethyl substituent. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
1-benzhydryl-3-[2-(furan-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(21-13-11-16-12-14-24-15-16)22-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,12,14-15,19H,11,13H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNVGQDJULSODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea typically involves the reaction of benzhydryl chloride with 2-(furan-3-yl)ethylamine, followed by the addition of urea. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is usually stirred at room temperature for several hours to ensure complete reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzhydryl group, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS 139149-55-6)
- Molecular Formula : C16H16N2O4 (vs. C21H21N2O2 for the target compound).
- Key Differences :
- Contains a benzofuran core instead of a benzhydryl group.
- Features a hydroxyurea group (-NH-C(O)-NH-OH) rather than a simple urea linkage.
- Implications : The hydroxyurea group may enhance metal chelation or radical scavenging activity, while the benzofuran core could reduce steric bulk compared to the benzhydryl group .
1-Benzoyl-3-(2,4,5-trichlorophenyl)thio-urea
- Molecular Formula : C14H10Cl3N2OS.
- Key Differences :
- Replaces the urea (-NH-C(O)-NH-) group with a thiourea (-NH-C(S)-NH-) moiety.
- Substituted with a benzoyl and trichlorophenyl group instead of benzhydryl and furan-3-yl ethyl.
- Implications : Thiourea derivatives often exhibit stronger hydrogen-bond acceptor capacity but may have reduced metabolic stability compared to ureas. The electron-withdrawing trichlorophenyl group could enhance electrophilic reactivity .
1-(1,3-Benzothiazol-2-yl)-3-ethylurea
- Molecular Formula : C10H11N3OS.
- Key Differences :
- Benzothiazole replaces the benzhydryl group.
- Ethyl substituent on urea instead of the 2-(furan-3-yl)ethyl chain.
- Implications : Benzothiazole’s aromatic heterocycle may improve binding to enzymes like kinase targets, while the shorter ethyl chain reduces steric hindrance compared to the furan-containing side chain .
Furan-Containing Derivatives
- Ciprofloxacin analogs (e.g., 7-piperazinyl-quinolones with 2-(furan-3-yl)ethyl groups) demonstrate antibacterial activity, suggesting that the furan-3-yl ethyl moiety may enhance interactions with bacterial DNA gyrase .
- Trifluoromethyl-furan derivatives (e.g., EP 4 374 877 A2) highlight the role of furan substitutions in improving pharmacokinetic properties, such as metabolic stability and bioavailability .
Urea vs. Thiourea Derivatives
- Thioureas (e.g., 1-benzoyl-3-(2,4,5-trichlorophenyl)thio-urea) are more lipophilic and may exhibit stronger enzyme inhibition but face higher toxicity risks. In contrast, ureas like the target compound could offer a balance between potency and safety .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| 1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea | 333.41 | ~4.2 | Benzhydryl, urea, furan-3-yl |
| N-[(3S)-Benzofuranyl]-N-hydroxyurea | 300.31 | ~1.8 | Benzofuran, hydroxyurea |
| 1-Benzoyl-3-(trichlorophenyl)thio-urea | 348.67 | ~3.9 | Benzoyl, thiourea, trichlorophenyl |
| 1-(Benzothiazol-2-yl)-3-ethylurea | 221.28 | ~2.1 | Benzothiazole, urea, ethyl |
Notes:
- Furan-3-yl substitution may confer better metabolic stability compared to furan-2-yl analogs due to reduced susceptibility to oxidative metabolism .
Biological Activity
1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea, a urea derivative, has gained attention in recent years due to its potential biological activities. This compound is characterized by the presence of a benzhydryl group and a furan moiety, which are known to contribute to various pharmacological effects. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzhydryl isocyanate with 2-(furan-3-yl)ethylamine. The process can be optimized for yield and purity using various solvents and conditions. For example, reactions conducted in dimethylformamide (DMF) with triethylamine as a base have shown promising results.
Antitumor Activity
Research indicates that urea derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| MDA-MB-231 | 25.9 | 77.5 | 93.3 |
| SK-Hep-1 | 21.5 | 28.7 | 15.9 |
| NUGC-3 | 15.1 | 27.9 | 28.7 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown that this compound exhibits moderate to strong antibacterial activity, comparable to standard antibiotics.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 11 |
Anticonvulsant Activity
Recent investigations into the anticonvulsant potential of urea derivatives indicate that compounds similar to this compound may possess anticonvulsant effects as well. In animal models, these compounds have shown efficacy in reducing seizure activity induced by pentylenetetrazol (PTZ).
Case Studies
A notable study involved the administration of this compound in mice subjected to PTZ-induced seizures. The results indicated a significant reduction in seizure duration and frequency compared to control groups, suggesting potential for further development as an anticonvulsant agent.
Structure-Activity Relationship (SAR)
The biological activity of urea derivatives often correlates with their structural features. The presence of specific substituents on the aromatic rings and variations in the alkyl chain length can significantly influence their pharmacological properties. For instance, modifications to the furan moiety have been shown to enhance both antitumor and antimicrobial activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
